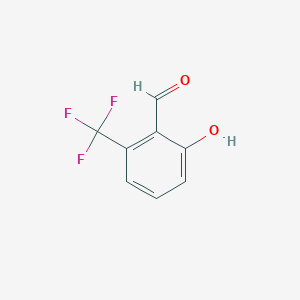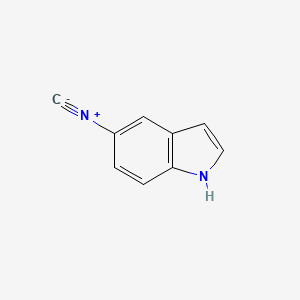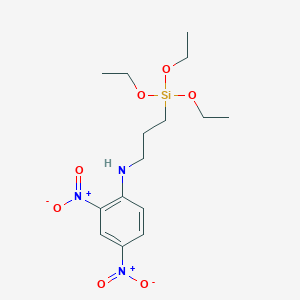
3-(2,4-Dinitrophenylamino)propyltriethoxysilane
Vue d'ensemble
Description
3-(2,4-Dinitrophenylamino)propyltriethoxysilane is a chemical compound with the molecular formula C15H25N3O7Si . It is a mono-constituent substance in liquid form . The compound is also known by the synonym N-[3-(TRIETHOXYSILYL)PROPYL]-2,4-DINITROPHENYLAMINE .
Synthesis Analysis
The compound has been used in the functionalization of silica-carbonate biomorphs. In one study, biomorphs were grown from mixtures of TEOS and functional triethoxysilanes like 3-(2,4-dinitrophenylamino)propyltriethoxysilane .Molecular Structure Analysis
The molecule contains a total of 51 bonds, including 26 non-H bonds, 10 multiple bonds, 13 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), and 2 nitro groups (aromatic) . It consists of 25 Hydrogen atoms, 15 Carbon atoms, 3 Nitrogen atoms, and 7 Oxygen atoms .Chemical Reactions Analysis
The compound is used as a chemical intermediate . Additional ethanol may be formed by reaction with moisture and water .Physical And Chemical Properties Analysis
The compound has a molecular weight of 387.46 g/mol . Its boiling point and melting point are not specified, but it has a flash point greater than 110°C . The refractive index at 20°C is 1.5665 .Applications De Recherche Scientifique
1. Functionalisation of Silica–Carbonate Biomorphs
- Application Summary: This compound is used in the functionalisation of silica–carbonate biomorphs, which are unique self-organised nanostructured silica–carbonate mineral structures . The complexity of shapes in these structures is otherwise only formed in the living world in the form of biominerals .
- Methods of Application: The compound was used in conjunction with other triethoxysilanes like 3-mercaptopropyltriethoxysilane (3-MPTES, for introducing thiol groups), and 3-aminopropyltriethoxysilane (3-APTES, for amine groups) to modify these inorganic architectures .
- Results or Outcomes: The modification led to functional nanostructures in which the complexity of the originally inorganic template is preserved . The reported examples show the large variability of the approach and especially the post functionalization with silanes provides the possibility to attach a variety of functional nanoparticles .
2. Organically-Modified Silica MCM-41 Type
- Application Summary: The compound is used in the co-condensation of tetraethoxysilane to covalently attach an organic chromophore into silica materials with MCM-41 architecture .
- Methods of Application: Micelle templated co-condensation of tetraethoxysilane and 3-(2,4-dinitrophenylamino)-propyltriethoxysilane was used .
- Results or Outcomes: The result was the creation of organically-modified silica materials with MCM-41 architecture .
Safety And Hazards
The compound is classified as causing serious eye irritation (H319) according to the GHS-US classification . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and washing hands thoroughly after handling . In case of eye contact, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do . If eye irritation persists, seek medical advice or attention .
Propriétés
IUPAC Name |
2,4-dinitro-N-(3-triethoxysilylpropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O7Si/c1-4-23-26(24-5-2,25-6-3)11-7-10-16-14-9-8-13(17(19)20)12-15(14)18(21)22/h8-9,12,16H,4-7,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFHRDQMVBGXGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O7Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466741 | |
| Record name | 2,4-Dinitro-N-[3-(triethoxysilyl)propyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dinitrophenylamino)propyltriethoxysilane | |
CAS RN |
71783-41-0 | |
| Record name | 2,4-Dinitro-N-[3-(triethoxysilyl)propyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,4-Dinitrophenylamino)propyltriethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



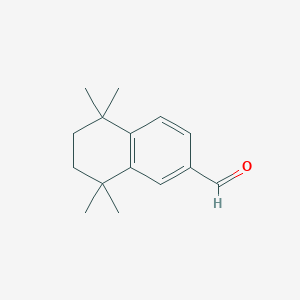
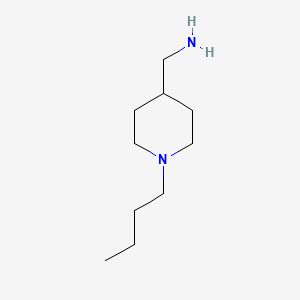
![[D-Pen2, Pen5]-Enkephalin](/img/structure/B1589489.png)
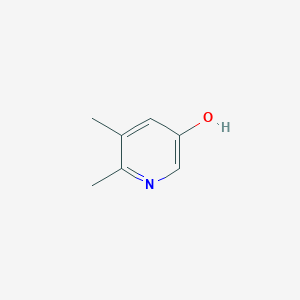
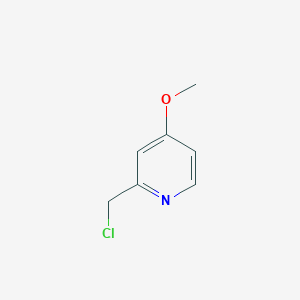
![Methyl imidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B1589493.png)
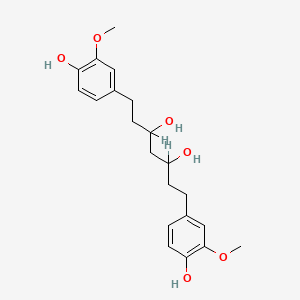
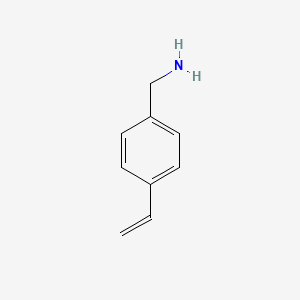
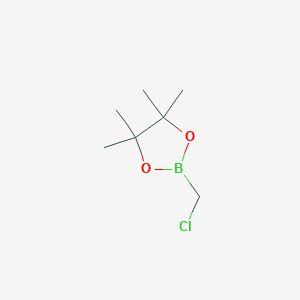
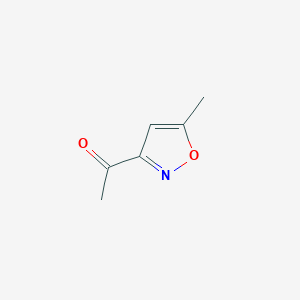
![[3-(3-Nitrophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B1589502.png)
